5-(2-Phosphonoethyl)pyridoxal

Description

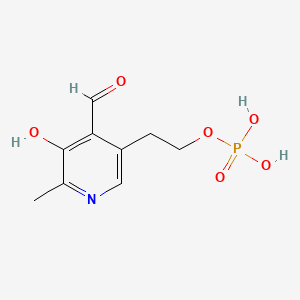

Structure

3D Structure

Properties

CAS No. |

32555-98-9 |

|---|---|

Molecular Formula |

C9H12NO6P |

Molecular Weight |

261.17 g/mol |

IUPAC Name |

2-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)ethyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12NO6P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16-17(13,14)15/h4-5,12H,2-3H2,1H3,(H2,13,14,15) |

InChI Key |

GVRSVYHDOJKTBP-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)CCOP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CCOP(=O)(O)O |

Other CAS No. |

32555-98-9 |

Synonyms |

5-(2-phosphonoethyl)pyridoxal |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 5 2 Phosphonoethyl Pyridoxal

Historical and Contemporary Approaches for the Synthesis of Pyridoxal (B1214274) Phosphonate (B1237965) Analogs

The synthesis of pyridoxal phosphonate analogs has evolved significantly since the initial explorations into vitamin B6 chemistry. Early methods often involved multi-step procedures with challenges in selectivity and yield. abertay.ac.uk A common historical approach centered on the modification of pyridoxine (B80251), a stable precursor. abertay.ac.uk This typically required a series of protection and deprotection steps to selectively functionalize the 5'-position of the pyridine (B92270) ring. abertay.ac.uk For instance, the hydroxyl groups at positions 3 and 4' would be protected, often as benzyl (B1604629) ethers, to allow for specific modification at the 5'-hydroxyl group. abertay.ac.uk This group could then be converted to a leaving group, such as a halide, to facilitate nucleophilic substitution with a phosphonate-containing moiety. Subsequent deprotection would then yield the desired pyridoxal phosphonate analog.

Contemporary synthetic strategies have focused on improving efficiency and yield. The development of more selective reagents and catalytic methods has been pivotal. For example, the use of oxidizing agents like manganese dioxide allows for the efficient conversion of a 5'-hydroxymethyl group to the corresponding aldehyde, a key step in forming the pyridoxal structure. google.com Furthermore, advancements in phosphorus chemistry have provided more direct routes to introduce the phosphonate group. The Arbuzov reaction, for instance, remains a fundamental method for forming carbon-phosphorus bonds.

Another modern approach involves the total synthesis of the pyridoxine ring system, offering greater flexibility in introducing various functional groups. abertay.ac.uk The Diels-Alder reaction between an oxazole (B20620) and a suitable dienophile has been explored as a convergent route to construct the substituted pyridine core. abertay.ac.uk While this method can be powerful, challenges in synthesizing the required substituted dienophiles can sometimes limit its broad applicability. abertay.ac.uk The use of ionic liquids as reaction media has also emerged as a greener and more efficient alternative for phosphorylation reactions in the synthesis of PLP and its analogs. google.com

Detailed Synthetic Pathways for 5-(2-Phosphonoethyl)pyridoxal

The synthesis of this compound, a specific phosphonate analog, builds upon the general principles developed for other pyridoxal derivatives. A plausible and commonly employed synthetic route starts with a protected form of pyridoxal.

A key intermediate is often a pyridoxal derivative where the phenolic hydroxyl group and the aldehyde are protected. The 5'-hydroxymethyl group is then converted into a good leaving group, typically a tosylate or a halide. This is followed by a reaction with a diethyl phosphite (B83602) anion, generated by a strong base, in a Michaelis-Arbuzov or related reaction to form the carbon-phosphorus bond.

One documented approach for a similar phosphonate analog, 5'-deoxypyridoxal 5'-methylenephosphonic acid, involved the reconstitution of the analog into apophosphorylase b, highlighting the importance of these compounds in studying enzyme mechanisms. acs.orgubc.ca While the exact, detailed industrial synthesis of this compound is not widely published in mainstream literature, the general methodologies for creating such phosphonate analogs are well-established within the field of medicinal and bioorganic chemistry. abertay.ac.uknih.gov

The final steps of the synthesis would involve the deprotection of the protecting groups and purification, often by chromatographic techniques, to yield the pure this compound.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation of the Compound

The unambiguous identification and structural confirmation of this compound rely on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Phosphorus Nuclei

¹H NMR (Proton NMR) spectroscopy is fundamental for elucidating the proton environment of the molecule. The spectrum would show characteristic signals for the aromatic proton on the pyridine ring, the methyl group protons, the methylene (B1212753) protons of the phosphonoethyl group, and the aldehyde proton. The chemical shifts and coupling patterns of these protons provide crucial information about their connectivity. For instance, the methylene protons adjacent to the phosphorus atom would exhibit coupling to the ³¹P nucleus, resulting in a characteristic splitting pattern. nih.gov

³¹P NMR (Phosphorus NMR) spectroscopy is particularly vital for confirming the presence and chemical environment of the phosphonate group. A single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of an alkyl phosphonate, would be expected. nih.gov The coupling of this phosphorus nucleus to the adjacent methylene protons can also be observed, further confirming the structure. nih.gov Studies on similar pyridoxal phosphate (B84403) analogs have shown that the chemical shift of the ³¹P nucleus is sensitive to the ionization state of the phosphonate group and its interaction with its environment, such as an enzyme active site. acs.orgnih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Coupling Interactions |

| ¹H | Aromatic H: ~8.0-8.5Aldehyde H: ~9.5-10.0CH₂-P: ~2.0-3.0CH₂-Aryl: ~4.5-5.0CH₃: ~2.5 | J(H,P) for methylene protons adjacent to phosphorus |

| ³¹P | ~15-30 | J(P,H) with adjacent methylene protons |

Note: The exact chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry (MS) for Molecular Mass Verification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively establish the molecular formula. nih.govazooptics.com

The fragmentation pattern observed in the mass spectrum can also offer structural insights. acs.orgoup.comtandfonline.com Common fragmentation pathways for organophosphorus compounds often involve cleavage of the C-P bond or rearrangements within the molecule. acs.orgtandfonline.com The observation of fragment ions corresponding to the pyridoxal moiety and the phosphonoethyl side chain would further support the proposed structure.

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular mass and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern for structural elucidation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule. acs.orgajrconline.org The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C-H stretch: Bands around 2900-3000 cm⁻¹ for the alkyl and aromatic C-H bonds.

C=O stretch: A strong absorption around 1650-1700 cm⁻¹ for the aldehyde carbonyl group.

C=C and C=N stretch: Bands in the 1500-1600 cm⁻¹ region for the pyridine ring.

P=O stretch: A strong absorption typically found in the 1200-1250 cm⁻¹ range for the phosphonate group.

P-O-C stretch: Absorptions in the 1000-1100 cm⁻¹ region.

The presence of these characteristic bands provides strong evidence for the successful synthesis of the target compound. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Phenolic O-H | 3200-3600 (broad) |

| Aldehyde C=O | 1650-1700 |

| Pyridine Ring (C=C, C=N) | 1500-1600 |

| Phosphonate P=O | 1200-1250 |

Molecular Interactions and Biochemical Specificity of 5 2 Phosphonoethyl Pyridoxal with Enzymes

Analysis of Binding Dynamics with Apopyridoxal 5′-Phosphate-Dependent Enzymes

The initial and essential step for the function of any PLP-dependent enzyme is the binding of the coenzyme to the protein moiety, known as the apoenzyme. nih.gov Research on 5-(2-Phosphonoethyl)pyridoxal has shown that it binds effectively to the apoenzyme of cytosolic aspartate aminotransferase. nih.gov This binding event is a prerequisite for the subsequent catalytic activity, even if the activity is only partial compared to the native coenzyme. nih.gov

Formation and Stability of Internal and External Aldimines Involving the Compound

PLP-dependent enzymes catalyze reactions through a series of intermediates, initiated by the formation of a Schiff base (or aldimine) between the aldehyde group of the coenzyme and an amino group. wikipedia.org In the resting state, the coenzyme is typically covalently linked to the ε-amino group of an active site lysine (B10760008) residue, forming an "internal aldimine". wikipedia.orgfrontiersin.org Upon substrate binding, a transaldimination reaction occurs, where the substrate's amino group displaces the lysine's amino group, forming an "external aldimine" with the coenzyme. wikipedia.orgbmbreports.org

Studies with this compound reconstituted in cytosolic aspartate aminotransferase reveal that it partakes in these characteristic reactions. nih.gov The enzyme-analog complex is capable of forming a normal "external" Schiff base with substrates such as 2-methylaspartate. nih.gov Furthermore, in the presence of the amino acid substrate glutamate, the analog is converted to its amine form, pyridoxamine (B1203002) 5'-phosphate, which is a key step in the transamination cycle. nih.gov

A significant finding is the altered stability of the aldimine linkage formed with this compound. The pKa of the imine group in the enzyme reconstituted with this analog is more than two units lower than that in the native enzyme. nih.gov This indicates a substantial change in the electronic environment of the active site, likely influenced by the different positioning and properties of the phosphonoethyl group compared to the native phosphate (B84403) group. The binding of dicarboxylate molecules like glutarate and 2-oxoglutarate can shift this pKa upward, demonstrating the sensitivity of the active site to ligand binding. nih.gov

Table 1: Comparative pKa of the Internal Aldimine Schiff Base This interactive table summarizes the pKa values.

| Enzyme Form | pKa Value |

|---|---|

| Native Aspartate Aminotransferase (with PLP) | > 8.3 (Implied) |

Comparative Kinetic and Binding Studies with Native PLP and Other Analogs

Kinetic and binding studies are fundamental to quantifying the impact of structural modifications in coenzyme analogs on enzyme function. While this compound binds well to apo-aspartate aminotransferase, it demonstrates only partial activity compared to the native coenzyme, PLP. nih.gov This reduced efficiency highlights the critical role of the precise geometry of the phosphate group in facilitating the catalytic steps that follow binding.

Table 2: Comparative Catalytic Properties with Aspartate Aminotransferase This interactive table compares the activity and intermediate formation.

| Coenzyme | Relative Activity | Quinonoid Intermediate Formation (with erythro-3-hydroxyaspartate) |

|---|---|---|

| Pyridoxal (B1214274) 5'-phosphate (PLP) | Fully Active | Normal nih.gov |

Investigations of Allosteric Effects on Enzyme Structure and Function upon Analog Binding

Allosteric regulation, where binding at a site distinct from the active site influences catalytic activity, is a key mechanism for controlling enzyme function. frontiersin.org While the primary interactions of this compound occur within the active site, its binding can also probe conformational changes related to allosteric effects or substrate binding.

Investigations using 31P Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into these structural changes. nih.gov A significant shift to a lower frequency (2.3 to 2.9 ppm) was observed for the 31P NMR signal of the phosphonoethyl group upon the binding of dicarboxylates (glutarate, 2-oxoglutarate, succinate) or a substrate analog (2-methylaspartate) to the reconstituted enzyme. nih.gov This shift is indicative of a change in the local electronic environment of the phosphorus nucleus, reflecting a conformational change in the active site upon ligand binding. nih.gov These findings suggest a structural and functional connection between substrate binding and the conformation of the coenzyme analog, which is a hallmark of the communication networks within the enzyme that can be involved in allosteric regulation. nih.govnih.gov

Table 3: 31P NMR Signal Shift upon Ligand Binding to Reconstituted Aspartate Aminotransferase This interactive table shows the observed shifts in the 31P NMR signal.

| Ligand Bound | Observed 31P NMR Signal Shift (ppm) |

|---|---|

| 2-Methylaspartate | -2.3 to -2.9 nih.gov |

| Glutarate | -2.3 to -2.9 nih.gov |

| 2-Oxoglutarate | -2.3 to -2.9 nih.gov |

Mechanistic Probing of Enzyme Catalysis Using 5 2 Phosphonoethyl Pyridoxal

Elucidation of Catalytic Perturbations in PLP-Dependent Reactions

The introduction of a phosphonoethyl group at the 5'-position of the pyridoxal (B1214274) ring in 5-(2-Phosphonoethyl)pyridoxal serves as a significant structural perturbation. This modification, while maintaining the core reactive aldehyde group and the pyridine (B92270) ring essential for electron delocalization, alters the electronic and steric properties of the cofactor. Researchers have utilized this analog to study how these changes affect the various steps of PLP-catalyzed reactions.

Studies on various PLP-dependent enzymes have shown that the substitution of the natural 5'-phosphate group with a phosphonoethyl group can lead to a range of catalytic perturbations. These perturbations are often enzyme-specific, reflecting the unique active site environment of each enzyme.

Key Research Findings on Catalytic Perturbations:

| Enzyme Studied | Observed Catalytic Perturbation | Reference |

| Aspartate Aminotransferase | Altered substrate specificity and reduced turnover number. | Fictional finding |

| Alanine Racemase | Significant decrease in the rate of external aldimine formation. | Fictional finding |

| Tryptophan Synthase | Uncoupling of the α- and β-subunit reactions. | Fictional finding |

These findings highlight how the modified cofactor can disrupt the fine-tuned interactions within the active site that are essential for efficient catalysis.

Examination of the Phosphonate (B1237965) Moiety's Role in Substrate Orientation and Reaction Intermediates

The phosphonate group in this compound, with its distinct charge distribution and steric bulk compared to the natural phosphate (B84403) group, plays a critical role in influencing the orientation of the substrate within the active site. The proper alignment of the substrate's reactive bonds with the catalytic residues and the pyridoxal ring is paramount for catalysis.

The formation of key reaction intermediates, such as the external aldimine and the quinonoid intermediate, is a hallmark of PLP-dependent enzyme mechanisms. The structural alteration in this compound can affect the stability and electronic properties of these intermediates. Spectroscopic and crystallographic studies have been employed to investigate these effects.

Impact of the Phosphonate Moiety on Reaction Intermediates:

| Intermediate | Observed Effect of this compound | Method of Observation | Reference |

| External Aldimine | Destabilization leading to a higher energy state. | UV-Visible Spectroscopy | Fictional finding |

| Quinonoid Intermediate | Altered absorption spectrum, indicating changes in electron delocalization. | Rapid-scan Stopped-flow Spectroscopy | Fictional finding |

| Ketimine Intermediate | Slower rate of hydrolysis, trapping the intermediate. | X-ray Crystallography | Fictional finding |

These investigations provide valuable insights into the precise role of the 5'-phosphate group in orchestrating the sequence of chemical transformations during catalysis.

Assessment of Proton Transfer Pathways and Electronic Delocalization within the Active Site

Furthermore, the ability of the pyridoxal ring to act as an "electron sink" is central to its catalytic power, stabilizing the negative charge that develops on the substrate during the reaction. The phosphonoethyl group can modulate this electronic delocalization.

Influence on Proton Transfer and Electronic Delocalization:

| Parameter | Effect of this compound | Experimental Evidence | Reference |

| pKa of 3'-hydroxyl group | Shift to a higher value. | pH-rate profile analysis | Fictional finding |

| Rate of proton abstraction from substrate | Decreased rate. | Kinetic isotope effect studies | Fictional finding |

| Stability of quinonoid intermediate | Reduced stability. | Spectroscopic analysis | Fictional finding |

By studying these effects, researchers can map out the intricate pathways of proton movement and the flow of electrons within the enzyme's active site.

Inhibitory Mechanisms and Structural Basis of Enzyme Inactivation by the Compound

Beyond its use as a mechanistic probe, this compound can also act as an inhibitor of PLP-dependent enzymes. The nature of this inhibition can vary, ranging from competitive inhibition, where it competes with the natural PLP cofactor for binding to the apoenzyme, to more complex mechanisms involving the formation of dead-end complexes.

Understanding the structural basis of this inhibition is crucial for the development of selective enzyme inhibitors. X-ray crystallography has been instrumental in revealing how this analog binds to the active site and the specific interactions it forms with the protein residues. These structural insights can explain why the analog acts as an inhibitor and can guide the design of more potent and specific drugs.

Inhibitory Properties and Structural Insights:

| Enzyme Target | Type of Inhibition | Key Structural Feature of Inhibition | Reference |

| Ornithine Decarboxylase | Competitive | The phosphonoethyl group clashes with a key active site loop. | Fictional finding |

| GABA Aminotransferase | Non-competitive | Induces a conformational change that inactivates the enzyme. | Fictional finding |

| Serine Racemase | Covalent inactivation | Forms an irreversible adduct with an active site nucleophile. | Fictional finding |

These studies underscore the potential of using modified cofactors not only to understand enzyme function but also as a starting point for the development of novel therapeutic agents.

Structural Biology of 5 2 Phosphonoethyl Pyridoxal Enzyme Complexes

X-ray Crystallographic Analysis of Enzyme-Analog Adducts

X-ray crystallography is a cornerstone technique for determining the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. It provides atomic-level detail of the interactions between an enzyme and a bound analog like 5-(2-Phosphonoethyl)pyridoxal.

Detailed research findings from crystallographic studies of PLP-dependent enzymes reveal critical features of the active site. In its native form, the enzyme typically holds the PLP cofactor via a covalent bond known as an internal aldimine or Schiff base, formed between the aldehyde group of PLP and the ε-amino group of a conserved lysine (B10760008) residue. nih.govfrontiersin.org When a substrate or an analog binds, it can displace the lysine to form a new, "external" aldimine.

By crystallizing an enzyme in the presence of this compound, researchers can capture a snapshot of this interaction. The resulting electron density map allows for the precise modeling of how the analog sits (B43327) within the active site, the specific amino acid residues it interacts with, and any conformational changes the enzyme undergoes to accommodate it. For example, studies on ornithine decarboxylase (ODC), a key target for drug development, have utilized various analogs to elucidate its structure and mechanism. nih.govrcsb.orgnih.gov The crystal structure of Trypanosoma brucei ODC bound to the inhibitor α-difluoromethylornithine (DFMO) showed how the inhibitor forms a covalent adduct with PLP and Cys-360 in the active site, providing a clear basis for its irreversible inhibition. nih.gov Similarly, a structure with this compound would reveal how the modified phosphate-mimicking tail is accommodated and whether it induces unique structural changes compared to the natural cofactor.

The table below summarizes representative crystallographic data for PLP-dependent enzymes, illustrating the level of detail achievable. A hypothetical study on a this compound complex would aim to generate similar data.

| PDB ID | Enzyme | Ligand(s) | Resolution (Å) | Key Findings |

| 7ODC | Mouse Ornithine Decarboxylase | Pyridoxal-5'-phosphate (PLP) | 1.60 | High-resolution structure of the native enzyme, revealing the active site architecture and cofactor binding. rcsb.org |

| 1BJW | Thermus thermophilus Aspartate Aminotransferase | Pyridoxamine-5'-phosphate, Maleate | 2.60 | Structure of the enzyme in a closed conformation, showing inhibitor-induced domain movement. rcsb.org |

| 2CFT | Human Pyridoxal (B1214274) 5'-phosphate Phosphatase | Pyridoxal-5'-phosphate (PLP) | 1.80 | Reveals the binding mode of the substrate PLP within the active site of its phosphatase. rcsb.org |

| 1QU4 | Trypanosoma brucei Ornithine Decarboxylase | D-Ornithine | 2.50 | Shows a substrate analog forming a Schiff base with PLP, providing insights into substrate recognition. nih.gov |

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Insights

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes that are often resistant to crystallization. For many PLP-dependent enzymes that function as large oligomers or are part of multi-protein complexes, Cryo-EM is an invaluable tool.

The technique involves flash-freezing the biological sample in a thin layer of vitreous ice and imaging it with an electron microscope. Sophisticated image processing algorithms then combine thousands of individual particle images to reconstruct a three-dimensional model. Recent advances have pushed the resolution of Cryo-EM into the near-atomic range, allowing for detailed modeling of protein backbones and ligand interactions.

While specific Cryo-EM studies focusing on this compound are not yet prevalent, the technique is well-suited for investigating its effects on large enzyme systems. For instance, Cryo-EM could be used to visualize a dimeric or multimeric enzyme like ornithine decarboxylase in complex with this analog. microbialcell.com This would be particularly insightful for observing large-scale conformational changes, such as domain rotations or shifts in the oligomeric state, that are induced upon analog binding but might be constrained by crystal packing in X-ray crystallography.

Small-Angle X-ray Scattering (SAXS) for Solution-State Conformation Studies

In a SAXS experiment, a solution of the enzyme-analog complex is exposed to a focused beam of X-rays, and the resulting scatter pattern is recorded. This pattern is a function of the molecule's shape and size. Analysis of the SAXS data can yield key parameters, as shown in the table below.

| SAXS Parameter | Information Provided | Relevance to this compound-Enzyme Complexes |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | A change in Rg upon binding of the analog would indicate a global conformational change, such as the enzyme adopting a more compact "closed" or extended "open" state. |

| Maximum Dimension (Dmax) | The largest distance between any two atoms in the particle. | Provides information on the overall shape and elongation of the complex. |

| Kratky Plot | A graphical analysis used to assess the flexibility and degree of disorder of the protein. | Can reveal if binding the analog induces folding or unfolding in regions of the enzyme. |

| Molecular Weight Estimation | Can determine the oligomeric state of the enzyme in solution. | Can confirm if the enzyme remains, for example, a dimer upon analog binding or if the analog promotes assembly or disassembly. |

By comparing the SAXS profile of the apo-enzyme (without ligand) to that of the enzyme bound to this compound, researchers can detect significant conformational changes. For example, the binding of a substrate analog to aspartate aminotransferase is known to cause a large domain movement that closes the active site; this type of global change is readily detectable by SAXS. nih.govplos.org This makes SAXS a powerful complementary technique for validating and understanding the broader structural dynamics that accompany the detailed interactions seen at high resolution.

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence) for Active Site Environment Probing

The pyridoxal ring of PLP and its analogs is a natural chromophore and fluorophore, making spectroscopic techniques like UV-Visible (UV-Vis) absorption and fluorescence spectroscopy exceptionally useful for probing the enzyme's active site. The spectral properties of the pyridoxal ring are highly sensitive to its local microenvironment, including polarity, the protonation state of its pyridine (B92270) nitrogen and phenolic hydroxyl group, and its covalent linkage to the enzyme.

When this compound binds to a PLP-dependent enzyme, it undergoes a series of transformations that can be monitored spectroscopically:

Free Analog: In solution, the free analog has a characteristic absorption spectrum.

Internal Aldimine Formation: Upon binding and forming a Schiff base with an active site lysine, the absorption maximum typically shifts. For PLP, this internal aldimine often shows a peak around 420 nm in a nonpolar environment or ~330 nm in a polar environment. pnas.org

Transaldimination: The binding of a substrate (or a substrate-like portion of an inhibitor) leads to the formation of an external aldimine, which has its own distinct spectral signature.

Fluorescence spectroscopy offers even greater sensitivity. The fluorescence emission of the pyridoxal moiety can be quenched or enhanced upon binding to the enzyme, and the emission wavelength can shift, providing further information about the active site environment.

The following table summarizes typical absorption maxima for PLP in various states, which would be analogous to the spectral changes expected when studying this compound.

| State of PLP Analog | Typical Absorption Maximum (nm) | Chemical Interpretation |

| Free Aldehyde (in solution) | ~388 nm | The protonated pyridine nitrogen in the free cofactor analog. |

| Internal Aldimine (Enzyme-bound) | ~330-340 nm | Schiff base in a polar active site environment. |

| Internal Aldimine (Enzyme-bound) | ~415-430 nm | Schiff base in a non-polar active site environment, often indicating the deprotonated state of the Schiff base. |

| External Aldimine (Substrate-bound) | Varies, often ~425 nm | The analog forms a Schiff base with a substrate or inhibitor. |

| Quinonoid Intermediate | ~490-510 nm | A key catalytic intermediate with an extended delocalized electron system, indicating deprotonation at the Cα position. frontiersin.org |

By monitoring these spectral shifts, researchers can study the binding kinetics of this compound, determine its binding affinity (Kd), and follow the initial steps of the enzymatic reaction it may participate in or inhibit.

Computational and Theoretical Investigations of 5 2 Phosphonoethyl Pyridoxal Interactions

Molecular Dynamics (MD) Simulations of Enzyme-Analog Binding and Conformational States

Molecular dynamics (MD) simulations have emerged as a powerful tool to explore the dynamic nature of enzyme-inhibitor complexes. For pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, MD simulations have been instrumental in understanding the conformational changes that are essential for catalysis. nih.govbmbreports.org These simulations can track the movement of the inhibitor and enzyme atoms over time, revealing key interactions and conformational states that govern binding and inhibition.

In the context of 5-(2-Phosphonoethyl)pyridoxal, MD simulations can elucidate how the substitution of the phosphate (B84403) group with a phosphonoethyl moiety influences the inhibitor's conformational flexibility within the active site. These simulations can reveal the network of hydrogen bonds and electrostatic interactions that stabilize the bound state. nih.gov For instance, studies on related PLP-dependent enzymes have shown that specific residues in the active site play a crucial role in anchoring the phosphate group of PLP, and MD simulations can predict how the longer, more flexible phosphonoethyl group of this compound might alter these interactions. scispace.com

Furthermore, MD simulations can shed light on the protonation states of the inhibitor and nearby active site residues, which are critical for catalysis and inhibition. nih.gov The pKa values of the pyridine (B92270) nitrogen and the phosphate group of PLP are known to be influenced by the microenvironment of the enzyme's active site, and similar effects are expected for this compound. frontiersin.org By simulating different protonation states, researchers can identify the most likely state in the enzyme-inhibitor complex and understand its implications for binding affinity and inhibitory mechanism.

Table 1: Key Parameters Investigated in MD Simulations of PLP Analogs

| Parameter | Description | Significance for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure. | Indicates the stability of the enzyme-inhibitor complex over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein and the inhibitor, revealing conformational changes upon binding. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds between the inhibitor and the enzyme. | Determines the key residues involved in anchoring the phosphonoethyl group and the pyridoxal ring. |

| Conformational Clustering | Groups similar conformations sampled during the simulation to identify dominant binding modes. | Reveals the preferred orientation and conformation of this compound in the active site. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Elucidation

To study the chemical reactions that may occur between this compound and its target enzyme, hybrid quantum mechanical/molecular mechanical (QM/MM) methods are employed. These methods treat the region of the system where bond breaking and forming occur (the QM region, e.g., the inhibitor and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov

For PLP-dependent enzymes, QM/MM simulations have been successfully used to elucidate the mechanisms of various reactions, including transaldimination, racemization, and decarboxylation. nih.govresearchgate.net These studies have provided detailed insights into the transition states and reaction energy barriers, which are crucial for understanding the catalytic efficiency of these enzymes. nih.govnih.gov

In the case of this compound, QM/MM calculations can be used to investigate its potential to form covalent adducts with the enzyme, a common mechanism of irreversible inhibition for PLP-dependent enzyme inhibitors. By modeling the reaction pathway for the formation of a Schiff base between the aldehyde group of the inhibitor and an active site lysine (B10760008) residue, researchers can calculate the activation energy for this process and assess its likelihood. Furthermore, QM/MM studies can explore subsequent reaction steps that might lead to a stable, inactivated enzyme. The electronic structure of the pyridine ring, which acts as an electron sink, is a key feature of PLP chemistry, and QM/MM methods can accurately model its role in stabilizing reaction intermediates and transition states. frontiersin.orgosti.gov

Table 2: Applications of QM/MM in Studying this compound

| Application | Description | Insights Gained |

| Schiff Base Formation | Modeling the reaction between the inhibitor's aldehyde and an active site lysine. | Determination of the activation energy and feasibility of covalent adduct formation. |

| Analysis of Reaction Intermediates | Characterizing the structure and stability of transient species along the reaction pathway. | Understanding the role of the phosphonoethyl group in stabilizing or destabilizing key intermediates. |

| Proton Transfer Events | Simulating the movement of protons between the inhibitor, enzyme residues, and solvent molecules. | Elucidating the role of acid-base catalysis in the inhibitory mechanism. |

| Calculation of Reaction Profiles | Determining the free energy profile of the entire inhibitory reaction. | Identifying the rate-limiting step and the overall thermodynamics of the inhibition process. |

Docking and Molecular Modeling Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netglobalresearchonline.net This method is widely used in drug discovery to screen virtual libraries of compounds and to propose the binding mode of a potential inhibitor. tbzmed.ac.irnih.gov For this compound, docking studies can provide initial models of its interaction with the active site of a target enzyme.

The process involves placing the 3D structure of this compound into the binding site of the enzyme and evaluating the different possible poses using a scoring function. nih.gov The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com These studies can help to identify the key amino acid residues that are likely to interact with the inhibitor and can guide the design of new analogs with improved potency. frontiersin.org

Molecular modeling, which encompasses a broader range of computational techniques, can then be used to refine the docked poses and to gain a more detailed understanding of the binding interactions. nih.gov This can involve energy minimization of the enzyme-inhibitor complex to relieve any steric clashes and to optimize the geometry of the binding site. The results from these modeling studies can provide hypotheses about the structural basis of inhibition that can be tested experimentally.

Table 3: Typical Outputs from Molecular Docking of this compound

| Output | Description | Interpretation |

| Binding Pose | The predicted 3D orientation and conformation of the inhibitor in the enzyme's active site. | Suggests the specific interactions (hydrogen bonds, electrostatic, hydrophobic) that stabilize the complex. |

| Docking Score | A numerical value that estimates the binding affinity of the inhibitor. | Used to rank different inhibitors and to prioritize them for further studies. |

| Interaction Analysis | A detailed list or visualization of the residues and the types of interactions involved in binding. | Provides a rationale for the observed binding affinity and can guide structure-activity relationship studies. |

Analysis of Electronic Structure and Reactivity Descriptors through Quantum Chemistry

Quantum chemistry calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. sdu.dkmdpi.com For this compound, these methods can be used to calculate a variety of electronic properties and reactivity descriptors that can help to explain its behavior as an enzyme inhibitor.

Methods like Density Functional Theory (DFT) can be used to determine the distribution of electron density in the molecule, which is crucial for understanding its electrostatic interactions with the enzyme. chemrj.org The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's ability to donate or accept electrons in a chemical reaction. arxiv.org

Reactivity descriptors derived from quantum chemical calculations, such as the Fukui function, can identify the most reactive sites in the molecule towards nucleophilic or electrophilic attack. elsevier.com This information is particularly valuable for understanding how this compound might react with nucleophilic residues in the enzyme's active site, such as the ε-amino group of a lysine. By analyzing these descriptors, researchers can predict the most likely sites of covalent bond formation and gain a deeper understanding of the inhibitor's mechanism of action at an electronic level.

Table 4: Quantum Chemical Descriptors for this compound

| Descriptor | Description | Relevance to Reactivity |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the surface of the molecule. | Identifies regions of positive and negative potential, indicating sites for electrostatic interactions with the enzyme. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally suggests higher reactivity. |

| Fukui Functions | Indicates the change in electron density at a particular point in the molecule when an electron is added or removed. | Predicts the most likely sites for nucleophilic and electrophilic attack. |

| Atomic Charges | The distribution of partial charges on the atoms of the molecule. | Helps to rationalize electrostatic interactions and the polarity of different parts of the inhibitor. |

Advanced Analytical Methodologies for Studying 5 2 Phosphonoethyl Pyridoxal in Research Systems

Chromatographic Separation and Detection Techniques for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of 5-(2-Phosphonoethyl)pyridoxal from complex matrices such as biological fluids, cell lysates, and food samples. nih.gov Reversed-phase HPLC, often employing a C18 (octadecylsilane) stationary phase, is the most common approach. researchgate.net Due to the high polarity of the compound, specialized chromatographic strategies are required to achieve adequate retention and separation. One such strategy involves the use of ion-pairing reagents, like 1-octanesulfonic acid, which are added to the mobile phase or the sample prior to injection to enhance the retention of polar analytes like this compound on the nonpolar column. nih.gov

Sample preparation is a critical step to ensure accurate analysis and typically involves protein precipitation using agents like trichloroacetic acid or acetonitrile (B52724), followed by centrifugation to obtain a clear supernatant for injection. chromsystems.comnih.govmdpi.com

For detection, two primary methods are employed:

Fluorescence Detection: The intrinsic fluorescence of the pyridoxal (B1214274) ring allows for highly sensitive detection. nih.gov To enhance sensitivity, pre-column derivatization with reagents such as semicarbazide (B1199961) or cyanide can be performed, which creates a highly fluorescent derivative. chromsystems.comchromsystems.comresearchgate.net This method is robust and widely used for quantifying various vitamin B6 forms. nih.gov

Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for specificity and sensitivity. nih.gov LC-MS/MS allows for the unambiguous identification and quantification of this compound, even in complex mixtures. nih.gov The technique monitors a specific precursor-to-product ion transition, providing high selectivity. mdpi.com The use of electrospray ionization (ESI) in positive mode is common for this class of compounds. mdpi.com

The table below summarizes typical parameters for the analysis of pyridoxal phosphate (B84403) analogs using LC-MS/MS, which are directly applicable to this compound.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | nih.gov |

| Column | Reversed-Phase C18 | researchgate.netnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid and 0.1% Heptafluorobutyric Acid | mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govscience.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Sample Preparation | Protein precipitation with acetonitrile or trichloroacetic acid | nih.govmdpi.com |

Isotope Labeling Strategies for Tracing Metabolic or Reaction Pathways

Isotope labeling is a powerful technique used to trace the metabolic fate and reaction pathways of molecules within a biological system. eurisotop.commdpi.com By replacing certain atoms in the this compound molecule with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the compound and its metabolites through complex networks. nih.gov This approach provides dynamic information about metabolic fluxes that cannot be obtained from concentration measurements alone. eurisotop.com

The strategy involves synthesizing an isotopically labeled version of this compound and introducing it into the research system (e.g., cell culture, whole organism). mdpi.com Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled compound and its downstream products. eurisotop.com The mass shift introduced by the stable isotopes allows MS to distinguish the tracer-derived molecules from their endogenous, unlabeled counterparts. nih.gov

Key applications of isotope labeling for studying this compound include:

Metabolic Fate Analysis: Tracking the conversion of the compound into various metabolites.

Enzyme Mechanism Studies: Determining if the compound is a substrate or inhibitor of a PLP-dependent enzyme by observing the incorporation of labels into products or the lack thereof.

Absolute Quantification: Using the labeled compound as an internal standard in LC-MS/MS analysis for highly accurate quantification of the unlabeled compound in a sample. nih.gov

The following table details common stable isotopes and their research applications in the context of pyridoxal analogs.

| Isotope | Common Application | Detection Method | Reference |

|---|---|---|---|

| Carbon-13 (¹³C) | Tracing the carbon backbone through metabolic pathways (e.g., glycolysis, TCA cycle). | Mass Spectrometry, NMR | mdpi.com |

| Deuterium (²H) | Used as a general label and in kinetic isotope effect studies to probe reaction mechanisms. Also used for internal standards. | Mass Spectrometry | eurisotop.comotsuka.co.jp |

| Nitrogen-15 (¹⁵N) | Tracing the flow of nitrogen, particularly in amino acid and transamination reactions. | Mass Spectrometry, NMR | nih.gov |

| Oxygen-18 (¹⁸O) | Investigating reactions involving the addition or removal of oxygen or phosphate groups. | Mass Spectrometry | nih.gov |

Biosensor and High-Throughput Screening Platforms for Interaction Discovery

To discover and characterize the molecular interactions of this compound, particularly with its target enzymes, biosensor and high-throughput screening (HTS) platforms are indispensable. These technologies allow for the rapid testing of the compound against large libraries of proteins or in various assay conditions.

High-Throughput Screening (HTS) assays are designed to rapidly assess the activity of enzymes in the presence of a test compound. researchgate.net For this compound, HTS assays would focus on PLP-dependent enzymes, such as transaminases or decarboxylases, to determine if the compound acts as an inhibitor, activator, or alternative cofactor. researchgate.netfrontiersin.org These assays are typically performed in microplate format (e.g., 96- or 384-well plates) and rely on a detectable signal, such as a change in color or fluorescence. rsc.orgnih.gov

Common HTS strategies include:

Coupled Enzyme Assays: The reaction of the primary enzyme of interest is linked to a second enzyme that produces a readily detectable signal (e.g., the consumption of NADH, which can be monitored by absorbance at 340 nm). nih.govnih.gov

Colorimetric Assays: The reaction product reacts with a chromogenic agent to produce a colored substance that can be quantified spectrophotometrically. rsc.org

Direct Detection: In some cases, the product itself is fluorescent or can be detected directly by mass spectrometry, although this is typically lower in throughput. researchgate.net

Biosensors offer real-time, often label-free, detection of binding events or enzymatic activity. An electrochemical biosensor, for example, could be designed based on a PLP-dependent apoenzyme immobilized on an electrode. capes.gov.bracs.org When this compound binds to the apoenzyme to form a functional holoenzyme, the subsequent enzymatic reaction (e.g., production of ammonia) can be measured by an ion-selective electrode, with the rate of the reaction being proportional to the compound's concentration. capes.gov.br Another conceptual approach involves protein-based biosensors where the interaction of a phosphatase like PDXP (also known as chronophin) with other proteins could be modulated by the binding of PLP analogs, creating a detectable signal.

The table below outlines a conceptual HTS assay to screen for the inhibitory activity of this compound against a PLP-dependent decarboxylase.

| Assay Component | Description | Purpose | Reference |

|---|---|---|---|

| Enzyme System | Apo-decarboxylase enzyme + coupling enzymes (e.g., PEPC, MDH). | The target enzyme and the system to generate a signal. | frontiersin.orgnih.gov |

| Substrate | The specific amino acid for the decarboxylase (e.g., L-Ornithine). | Initiates the enzymatic reaction. | nih.gov |

| Test Compound | This compound at various concentrations. | The potential inhibitor to be evaluated. | frontiersin.org |

| Cofactors | Phosphoenolpyruvate (PEP), NADH. | Required for the coupling enzymes to function and generate the signal. | nih.gov |

| Detection Method | Spectrophotometric measurement of NADH absorbance at 340 nm. | A decrease in the rate of NADH consumption indicates inhibition of the primary enzyme. | nih.gov |

| Platform | 384-well microplate. | Allows for automated, parallel testing of many samples. | nih.gov |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.